

1,3,5-Trimethyladamantane: A Toxicological and Safety Profile

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Compound of Interest

Compound Name: 1,3,5-Trimethyladamantane

Cat. No.: B123903

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Abstract

1,3,5-Trimethyladamantane, a methylated derivative of adamantane, presents a unique cage-like hydrocarbon structure. While its physical and chemical properties have been characterized, a comprehensive public database of its toxicological and safety profile is notably absent. This technical guide synthesizes the currently available safety information for **1,3,5-trimethyladamantane**, drawing from supplier safety data sheets and the broader toxicological context of adamantane derivatives. Due to the scarcity of specific experimental data, this document highlights significant data gaps in areas such as acute toxicity, genotoxicity, and sensitization. The information provided herein is intended to guide researchers and drug development professionals in preliminary safety assessments and to underscore the necessity for further empirical studies.

Chemical and Physical Properties

1,3,5-Trimethyladamantane is a polycyclic hydrocarbon with a rigid, diamondoid structure.^[1] Its key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **1,3,5-Trimethyladamantane**

Property	Value	Reference
CAS Number	707-35-7	[2]
Molecular Formula	C ₁₃ H ₂₂	[2]
Molecular Weight	178.31 g/mol	[2]
Appearance	Clear, colorless oil or liquid	[1]
Boiling Point	88.0-89.5 °C (at 19 Torr)	-
Solubility	Soluble in organic solvents like chloroform and methanol	[1]
Storage Temperature	Room temperature, sealed in a dry environment	

Toxicological Data

A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on **1,3,5-trimethyladamantane**. No quantitative data from acute, sub-chronic, or chronic toxicity studies, such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect level), were found.

However, some suppliers have classified the substance with hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These are presented in Table 2. It is crucial to note that these classifications may be based on computational models or data from structurally similar compounds rather than direct experimental evidence on **1,3,5-trimethyladamantane**.

Table 2: GHS Hazard Statements for **1,3,5-Trimethyladamantane**

Hazard Code	Hazard Statement	Reference
H302	Harmful if swallowed	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

Genotoxicity and Mutagenicity

There is no available data from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus assays, for **1,3,5-trimethyladamantane**.

Dermal and Ocular Irritation and Sensitization

The hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") suggest that **1,3,5-trimethyladamantane** is an irritant. However, no specific experimental protocols or results from standardized skin or eye irritation tests (e.g., OECD TG 404 or 405) are publicly available. Similarly, there is no information regarding the skin sensitization potential of this compound.

Toxicological Profile of Adamantane Derivatives

In the absence of specific data for **1,3,5-trimethyladamantane**, a qualitative assessment can be informed by the general toxicological profile of adamantane and its derivatives.

Adamantane-based compounds have been widely explored in medicinal chemistry for their therapeutic properties.^{[3][4]} Generally, the adamantane cage is considered to be metabolically stable and to possess low toxicity.^[4] Adamantane derivatives are often characterized by their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.^{[4][5]} Some studies on various adamantane derivatives have investigated their cytotoxicity and antimicrobial properties.^[6] However, it is important to emphasize that the toxicological properties of a specific derivative can vary significantly based on the nature and position of its functional groups.

Experimental Protocols

Due to the lack of specific toxicological studies for **1,3,5-trimethyladamantane**, this section outlines the standard methodologies for key toxicological endpoints that would be required for a comprehensive safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method involves the sequential dosing of a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.

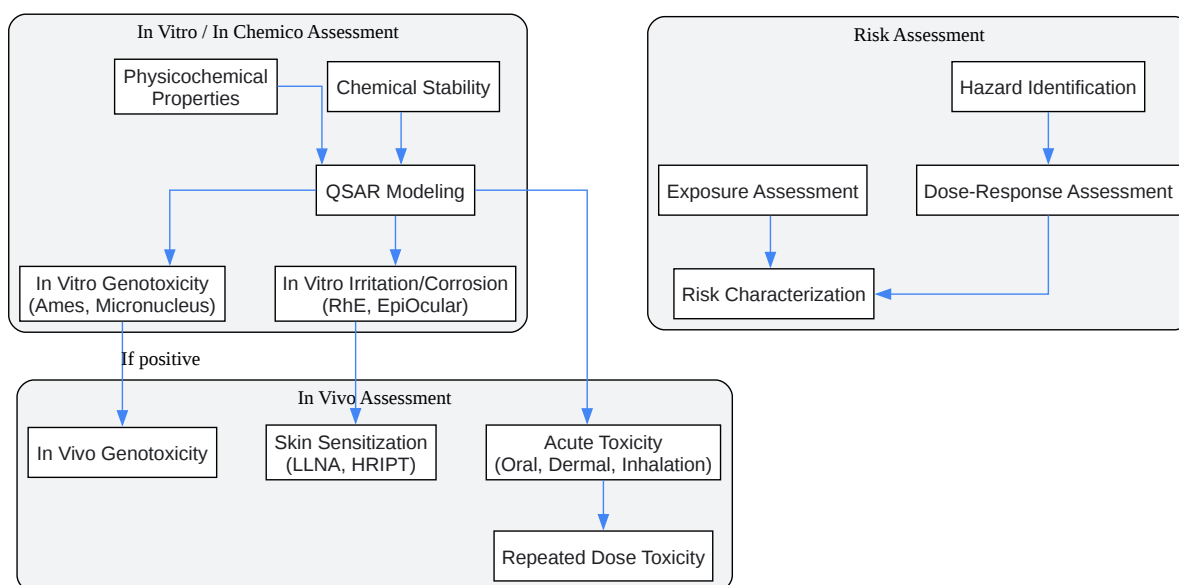
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Cell viability is measured after exposure to the test chemical, and a reduction in viability below a certain threshold indicates an irritant potential.

Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)

The Ames test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, indicating its mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect pro-mutagens.

Visualizations



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A generalized workflow for toxicological assessment.
Chemical structure of **1,3,5-trimethyladamantane**.

Conclusion and Recommendations

The available data on the toxicology of **1,3,5-trimethyladamantane** is insufficient to conduct a thorough risk assessment. While GHS hazard statements from suppliers indicate potential for irritation and harm if swallowed, these are not substantiated by publicly available experimental data. The broader family of adamantane derivatives generally exhibits low toxicity, but this cannot be assumed for **1,3,5-trimethyladamantane** without specific studies.

For any application involving potential human exposure, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum:

- In vitro genotoxicity screening: Ames test and an in vitro micronucleus assay.
- In vitro irritation studies: Using reconstructed human tissue models for skin and eye irritation.
- Acute toxicity testing: To determine the LD50 via relevant routes of exposure.
- Skin sensitization assessment: Using a validated in vitro or in vivo method.

The data generated from these studies would be essential for a more definitive safety assessment and to ensure the safe handling and use of **1,3,5-trimethyladamantane** in research and development.

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